molecular formula C15H22N2O3 B8599208 Tert-butyl (3-morpholinophenyl)carbamate

Tert-butyl (3-morpholinophenyl)carbamate

Cat. No.: B8599208
M. Wt: 278.35 g/mol
InChI Key: UHKREFXDJPATMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-morpholinophenyl)carbamate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-(3-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-5-4-6-13(11-12)17-7-9-19-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,16,18)

InChI Key

UHKREFXDJPATMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl (3-aminophenyl)carbamate (7.59 g, 36.40 mmol), K2CO3 (10.06 g, 72.80 mmol) and NaI (16.37 g, 109.20 mmol) in DMF (300 mL) was added 2,2′-dichlorodiethyl ether (5.73 g, 40.1 mmol) slowly at 150° C. under N2. The reaction mixture was stirred at 150° C. overnight, then cooled to rt, poured into water (700 mL) and extracted with CH2Cl2 (200 mL×3). The combined organic phases were washed with water (200 mL×3) and brine (200 mL), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as a yellow solid (5.91 g, 58%).
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
10.06 g
Type
reactant
Reaction Step One
Name
Quantity
16.37 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
58%

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